

Application Notes and Protocols: Derivatives of (4-Methoxyphenyl)diphenylmethanol in Asymmetric Synthesis

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Compound of Interest

Compound Name: (4-Methoxyphenyl)diphenylmethanol

Cat. No.: B1213315

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Introduction

While **(4-Methoxyphenyl)diphenylmethanol** itself is not commonly employed as a chiral auxiliary, its core structural components—the p-methoxyphenyl (PMP) and benzhydryl (diphenylmethyl) groups—are utilized in the design of chiral auxiliaries and stereodirecting groups for asymmetric synthesis. The PMP group is often valued for its susceptibility to oxidative cleavage, allowing for mild deprotection, while the bulky benzhydryl group can provide significant steric hindrance to effectively control the stereochemical outcome of a reaction.

These application notes provide an overview of the use of N-benzhydryl imines in catalytic asymmetric Strecker synthesis and the conceptual application of an N-(p-methoxyphenyl)-substituted oxadiazinone as an oxidatively cleavable chiral auxiliary in asymmetric aldol and conjugate addition reactions.

Application Note 1: The N-Benzhydryl Group as a Stereodirecting Group in Catalytic Enantioselective Strecker Synthesis

The N-benzhydryl group is a critical component for achieving high enantioselectivity in the catalytic Strecker synthesis of α -amino nitriles, which are precursors to α -amino acids.[1][2] Its steric bulk effectively shields one face of the imine, allowing for the preferential addition of cyanide to the other face, guided by a chiral catalyst.

Quantitative Data Summary

The following table summarizes the results for the catalytic enantioselective Strecker reaction of N-benzhydryl imines with HCN using a chiral bicyclic guanidine catalyst, as reported by Corey and Grogan.[2]

Aldehyde Precursor	Product (α -Amino Nitrile)	Yield (%)	Enantiomeric Excess (ee %)
Benzaldehyde	N-Benzhydryl- α -aminophenylacetonitrile	96	86
p-Tolualdehyde	N-Benzhydryl- α -amino-(p-tolyl)acetonitrile	95	94
p-Chlorobenzaldehyde	N-Benzhydryl- α -amino-(p-chlorophenyl)acetonitrile	98	92
p-Methoxybenzaldehyde	N-Benzhydryl- α -amino-(p-methoxyphenyl)acetonitrile	92	84
2-Naphthaldehyde	N-Benzhydryl- α -amino-(2-naphthyl)acetonitrile	97	96
Pivaldehyde	N-Benzhydryl- α -amino-tert-butylacetonitrile	91	>99

Experimental Protocols

1. General Procedure for the Catalytic Asymmetric Strecker Synthesis of N-Benzhydryl α -Amino Nitriles[2]

Materials:

- N-Benzhydryl imine (1.0 equiv)
- Chiral bicyclic guanidine catalyst (10 mol%)
- Hydrogen Cyanide (HCN) (1.1 equiv, typically generated in situ or used as a solution)
- Toluene (anhydrous)

Procedure:

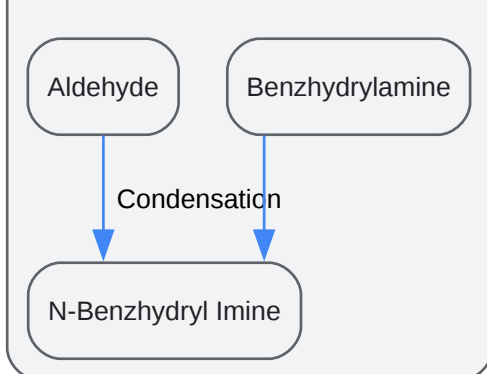
- To a solution of the N-benzhydryl imine in anhydrous toluene at -40 °C is added the chiral bicyclic guanidine catalyst.
- Hydrogen cyanide is then added to the reaction mixture.
- The reaction is stirred at -40 °C for 20 hours.
- Upon completion, the reaction is quenched and worked up.
- The crude product is purified by chromatography to yield the enantiomerically enriched α -amino nitrile.
- The enantiomeric excess is determined by chiral HPLC analysis.

2. Cleavage of the Benzhydryl Group and Nitrile Hydrolysis to form α -Amino Acids[1]

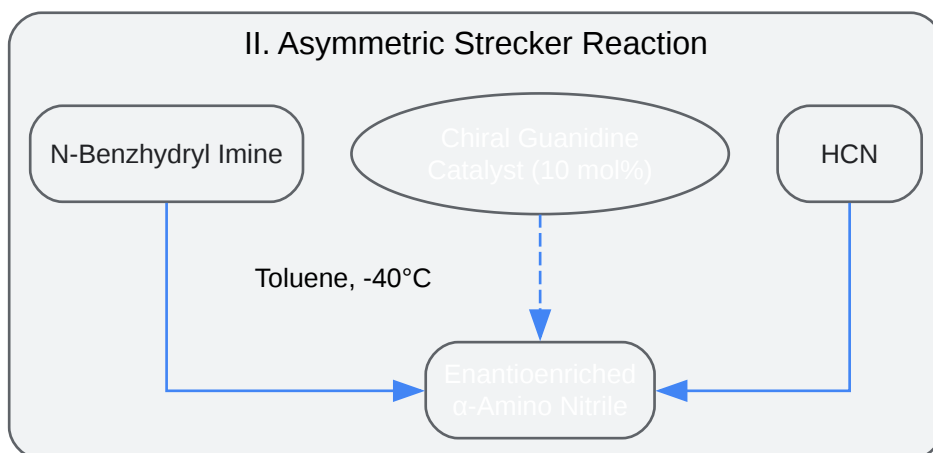
- The N-benzhydryl- α -amino nitrile is heated at reflux with 6 N aqueous HCl.
- This procedure simultaneously cleaves the benzhydryl group and hydrolyzes the nitrile to a carboxylic acid.
- The resulting α -amino acid is isolated and purified.

Diagrams

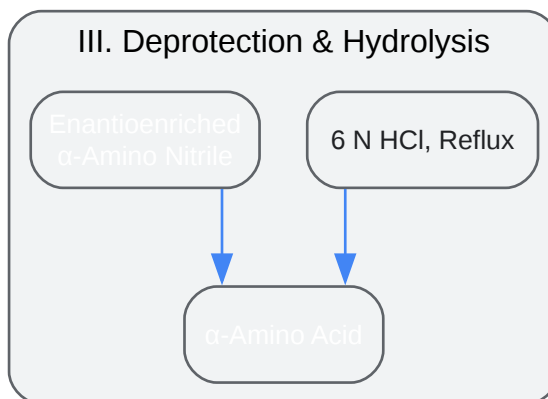
I. Imine Formation

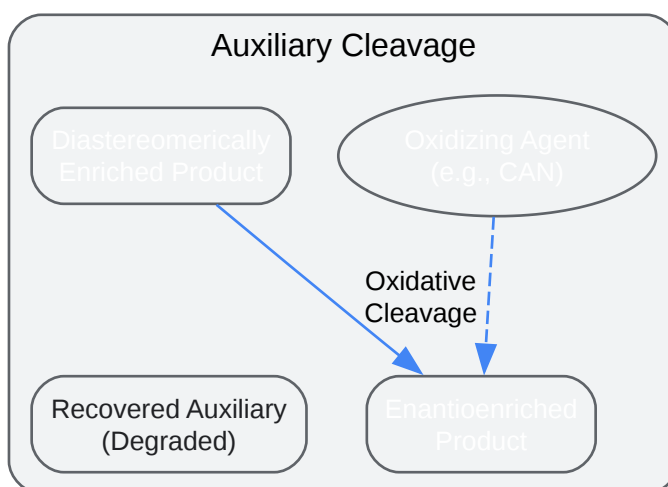
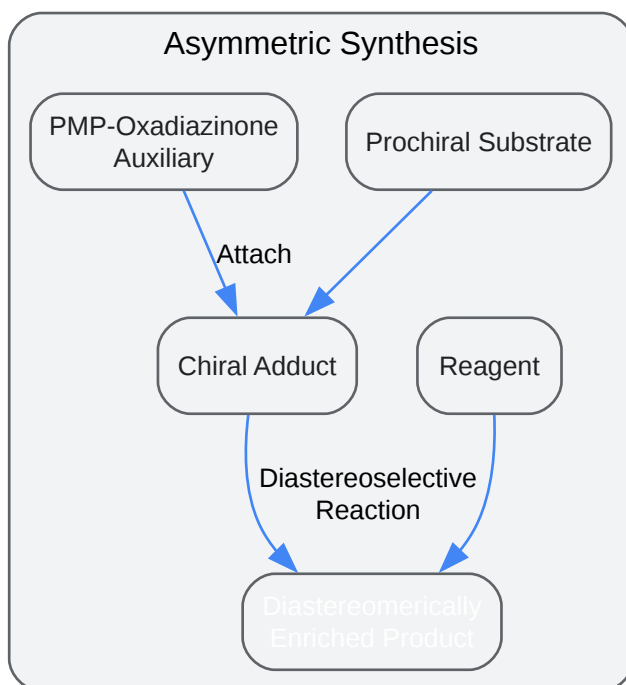


II. Asymmetric Strecker Reaction



III. Deprotection & Hydrolysis





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References

- 1. pubs.acs.org [pubs.acs.org]
- 2. Enantioselective synthesis of alpha-amino nitriles from N-benzhydryl imines and HCN with a chiral bicyclic guanidine as catalyst - PubMed [pubmed.ncbi.nlm.nih.gov]
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